6-Methyl-1,2-dihydroquinazoline
Description
Significance of the Dihydroquinazoline (B8668462) Core in Medicinal Chemistry and Drug Discovery Research
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for the development of new drugs. The dihydroquinazoline nucleus is a prime example of such a scaffold. rsc.org Its inherent structural features allow for the introduction of a wide array of substituents, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects.
Research has demonstrated that derivatives of the dihydroquinazoline core exhibit a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. nih.govnih.gov For instance, certain 2,3-dihydroquinazolin-4(1H)-one derivatives have shown potent analgesic and anti-inflammatory effects in preclinical studies. nih.gov Furthermore, this scaffold is a key synthon for the creation of biologically active quinazolinones, which are another important class of heterocyclic compounds with therapeutic applications. rsc.org The development of efficient synthetic methodologies, such as one-pot, multi-component reactions, has further enhanced the attractiveness of the dihydroquinazoline core, allowing for the rapid generation of diverse compound libraries for high-throughput screening. acs.orgnih.gov
Overview of 6-Methyl-1,2-dihydroquinazoline within Nitrogen-Containing Heterocyclic Research
While the broader dihydroquinazoline scaffold is well-documented, specific research focusing solely on This compound is limited in publicly available scientific literature. Much of the research in this area has concentrated on the more oxidized quinazolinone derivatives or on dihydroquinazolines with different substitution patterns. For example, studies on 6-bromo or various other substituted dihydroquinazoline-2(1H)-one and 3,4-dihydroquinazoline derivatives have reported significant anticancer, antimicrobial, and cholinesterase inhibitory activities. nih.govresearchgate.netnih.gov
The synthesis of polysubstituted 3,4-dihydroquinazolines has been achieved through various efficient methods, including Passerini/Staudinger/aza-Wittig sequences and Ugi-azide/palladium-catalyzed cross-coupling/cyclization reactions, highlighting the chemical tractability of this heterocyclic system. beilstein-journals.orgacs.org These synthetic advancements have enabled the exploration of a wide chemical space, leading to the discovery of compounds with diverse biological functions.
Although direct and extensive research on this compound is not prominent, the established biological importance of the dihydroquinazoline core suggests that this specific derivative could hold untapped potential in medicinal chemistry. The methyl group at the 6-position can influence the molecule's electronic properties and steric interactions with biological targets, potentially leading to unique pharmacological profiles. Further focused investigation into the synthesis and biological evaluation of this compound is warranted to fully understand its therapeutic possibilities.
Representative Dihydroquinazoline Derivatives and Their Biological Activities
To illustrate the therapeutic potential of the dihydroquinazoline scaffold, the following table summarizes the reported biological activities of various derivatives. It is important to note that this table presents a selection of related compounds to showcase the diverse applications of the core structure, given the limited specific data on this compound.
| Compound Class | Specific Derivative(s) | Reported Biological Activity |
| Dihydroquinazolin-2(1H)-ones | Various substituted derivatives | Anticancer, Antioxidant nih.gov |
| 2,3-Dihydroquinazolin-4(1H)-ones | Chalcone and pyrazole (B372694) derivatives | Analgesic, Anti-inflammatory nih.govresearchgate.net |
| 2,3-Dihydroquinazolin-4(1H)-ones | 2-substituted derivatives | Broad-spectrum cytotoxic agents (tubulin polymerization inhibitors) nih.govrsc.org |
| Dihydroquinazolinone Analogs | Solvent-free synthesized derivatives | Antimicrobial researchgate.netlums.ac.ir |
| 3,4-Dihydroquinazolines | Various substituted derivatives | Cholinesterase inhibitors nih.gov |
| 4-Tetrazolyl-3,4-dihydroquinazolines | Ugi-azide reaction products | Anticancer acs.org |
| Quinazolin-2,4-diones | Various derivatives | Antibacterial nih.gov |
| Tetrahydroquinolines | 3,4-diaryl-5,7-dimethoxy derivatives | Anticancer nih.gov |
This table is for illustrative purposes and includes a range of dihydroquinazoline and related derivatives to demonstrate the broad bioactivity of the scaffold.
Structure
2D Structure
3D Structure
Properties
CAS No. |
919769-96-3 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
6-methyl-1,2-dihydroquinazoline |
InChI |
InChI=1S/C9H10N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-5,11H,6H2,1H3 |
InChI Key |
CTCJJGKKJVSDSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NCN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methyl 1,2 Dihydroquinazoline and Its Derivatives
Classical and Conventional Synthetic Approaches
Traditional methods for the synthesis of 1,2-dihydroquinazolines have been well-established, primarily relying on cyclocondensation reactions.
Cyclocondensation Reactions of Anthranilamide and Aldehydes
The reaction of anthranilamide with various aldehydes or ketones is a fundamental and widely used method for constructing the 2,3-dihydroquinazolin-4(1H)-one scaffold. nih.gov This reaction proceeds through the initial formation of a Schiff base, which is followed by an intramolecular ring-closing step involving the amide moiety. nih.govresearchgate.net Various catalysts, including Brønsted and Lewis acids, have been employed to facilitate this transformation. nih.gov
For instance, the condensation of anthranilamide with ethyl levulinate can lead to the formation of a 2,3-dihydroquinazolin-4(1H)-one derivative. nih.govresearchgate.net Under appropriate conditions, a subsequent intramolecular cyclization can occur, yielding a tricyclic pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative. nih.govresearchgate.net
Modern and Green Chemistry Synthetic Strategies
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step, avoiding the need for isolation of intermediates. Several MCRs have been developed for the synthesis of quinazoline (B50416) derivatives.
A notable example is the iodine-catalyzed three-component reaction of active methylene (B1212753) compounds, aromatic aldehydes, and 5-aminotetrazole (B145819) to produce fused quinazolines. openmedicinalchemistryjournal.com Another efficient one-pot synthesis involves the condensation of 2-aminobenzimidazole, various aldehydes, and dimedone in the presence of sulfamic acid as a catalyst to yield benzimidazo-quinazolinones. openmedicinalchemistryjournal.com Furthermore, 2,4-disubstituted-1,2-dihydroquinazolines have been synthesized through a microwave-assisted MCR of 2-aminobenzophenone, aromatic aldehydes, and urea, which serves as an ammonia (B1221849) source. openmedicinalchemistryjournal.com
A facile one-pot condensation reaction has been developed for the synthesis of quinazolinone derivatives using ammonia as the amine source, which involves the formation of four new C–N bonds. rsc.org
Table 1: Examples of One-Pot Syntheses of Quinazoline Derivatives
| Reactants | Catalyst/Conditions | Product | Reference |
| Active methylene compounds, aromatic aldehydes, 5-aminotetrazole | Iodine | Fused quinazolines | openmedicinalchemistryjournal.com |
| 2-Aminobenzimidazole, aldehydes, dimedone | Sulfamic acid, acetonitrile (B52724), heat | Benzimidazo-quinazolinones | openmedicinalchemistryjournal.com |
| 2-Aminobenzophenone, aromatic aldehydes, urea | Microwave irradiation | 2,4-Disubstituted-1,2-dihydroquinazolines | openmedicinalchemistryjournal.com |
| 2-Halobenzamides, amides | Cs₂CO₃, DMSO | 2-Substituted and 2,3-disubstituted quinazolin-4-ones | acs.org |
Solvent-Free Synthesis Protocols
Solvent-free or "neat" reaction conditions represent a significant advancement in green chemistry, as they eliminate the environmental and economic issues associated with solvent use.
The synthesis of benzimidazo-quinazolinone derivatives has been achieved through a multicomponent reaction of aromatic aldehydes, 2-aminobenzimidazole, and dimedone using sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) as a reusable catalyst under solvent-free conditions. openmedicinalchemistryjournal.com
Table 2: Solvent-Free Synthesis of Quinazoline Derivatives
| Reactants | Catalyst/Conditions | Product | Reference |
| Aromatic aldehydes, 2-aminobenzimidazole, dimedone | SBA-Pr-SO3H | Benzimidazo-quinazolinones | openmedicinalchemistryjournal.com |
Microwave-Promoted Synthetic Routes
Microwave-assisted organic synthesis has gained considerable attention as it often leads to dramatic reductions in reaction times, increased yields, and improved product purity. tandfonline.comorganic-chemistry.org
This technology has been successfully applied to the synthesis of various quinazoline derivatives. For example, the synthesis of 2,4-disubstituted-1,2-dihydroquinazolines can be achieved through a microwave-assisted multicomponent reaction. openmedicinalchemistryjournal.com Fast and environmentally friendly microwave-irradiated reactions in an aqueous medium have been reported for the synthesis of new 2-substituted quinazoline derivatives. rsc.org Furthermore, an efficient protocol for the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives has been developed using a copper-catalyzed intramolecular N-arylation under microwave irradiation, affording the products in excellent yields and short reaction times. researchgate.netnih.gov
Table 3: Microwave-Assisted Synthesis of Quinazoline Derivatives
| Synthesis | Catalyst/Conditions | Reaction Time | Yield | Reference |
| 2,4-Disubstituted-1,2-dihydroquinazolines | Multicomponent reaction | Not specified | Not specified | openmedicinalchemistryjournal.com |
| 2-Substituted quinazoline derivatives | Aqueous medium | Not specified | High | rsc.org |
| 5,6-Dihydroindolo[1,2-a]quinoxaline derivatives | CuI/L-proline/K₂CO₃, DMSO | 45-60 min | 83-97% | researchgate.netnih.gov |
Catalytic Synthesis Methodologies
The use of catalysts is central to many modern synthetic strategies, offering improved efficiency and selectivity. Various catalytic systems have been developed for the synthesis of dihydroquinazolines.
Heteropoly acids have been shown to be effective catalysts for the cyclocondensation of anthranilamide with aldehydes in water at room temperature, providing good to excellent yields of 2,3-dihydro-4(1H)-quinazolinones under mild conditions. capes.gov.br In another approach, a copper-catalyzed intramolecular N-arylation under microwave irradiation has been utilized for the efficient synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives. researchgate.netnih.gov Additionally, a transition-metal-free synthesis of quinazolin-4-ones has been developed using cesium carbonate (Cs₂CO₃) to promote the SₙAr reaction of ortho-fluorobenzamides with amides followed by cyclization. acs.org
Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-one Derivatives
Solid-phase synthesis has proven to be a valuable technique for generating libraries of dihydroquinazoline-2(1H)-one derivatives for biological screening. nih.gov A notable approach involves the use of a resin-bound amino acid amide as a starting point. nih.gov This method allows for the systematic variation of substituents on the dihydroquinazoline (B8668462) core, leading to the creation of diverse compound libraries. nih.gov
Photochemical Synthesis: Visible-Light-Mediated Reactions
Visible-light-mediated synthesis has gained traction as a green and efficient method for constructing heterocyclic compounds. The photochemical synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been successfully carried out under visible light irradiation (>390 nm). researchgate.netnih.gov The presence of a solvent was found to be crucial, significantly shortening the reaction time. researchgate.netnih.gov This approach aligns with the principles of green chemistry by utilizing an abundant and non-toxic energy source. rsc.orgrsc.org Visible-light photoredox catalysis has also been applied to the dehydrogenative functionalization of styryl derivatives to form allylic carboxylates, demonstrating the versatility of this technology. nih.gov
Specific Synthetic Routes to 6-Methyl-Dihydroquinazoline Derivatives
While the above sections cover general methodologies, specific routes to 6-methyl-dihydroquinazoline derivatives often involve the condensation of appropriately substituted precursors. A common strategy is the reaction of 2-amino-5-methylbenzaldehyde (B1611670) or a related 2-aminobenzamide (B116534) derivative with an aldehyde or ketone. The choice of catalyst and reaction conditions plays a critical role in the efficiency and outcome of these syntheses. A convenient method for the synthesis of 1,2-dihydroquinazolines involves the rearrangement of indazolium salts, which has been shown to tolerate a variety of substituents. organic-chemistry.org
Synthesis of 6-Methyl-3-phenyl-4(3H)-quinazolinone Analogues
The synthesis of quinazolin-4(3H)-ones is a significant area of research due to their wide range of biological activities. nih.gov Various methods have been developed to construct this heterocyclic system.
One common approach involves the condensation of 2-aminobenzoyl derivatives with carbonyl compounds. nih.gov Another strategy is the amidation of benzoxazinones with arylamines. nih.gov More specifically, tricyclic quinazolinone derivatives can be prepared by reacting substituted anthranilic acids with chloro-acyl chlorides. nih.gov This reaction proceeds through an N-acyl-anthranilic acid intermediate, which is then cyclized with acetic anhydride (B1165640) to form a benzoxazinone (B8607429). The subsequent condensation of the benzoxazinone with an appropriate amine yields the final tricyclic quinazolinone. nih.gov It has been noted that conducting this final step in dimethylformamide (DMF) can lead to higher yields compared to using ethanol. nih.gov
A metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones, catalyzed by molecular iodine, provides a direct route to 2-aryl quinazolin-4(3H)-ones. organic-chemistry.org Furthermore, a copper-catalyzed reaction involving 2-halobenzamides and nitriles, in the presence of a base like potassium tert-butoxide, offers another convenient pathway to these compounds. organic-chemistry.org
A one-pot, three-component reaction has also been developed for the synthesis of 3-arylquinazolin-4(3H)-ones. This method involves the reaction of anthranilates, arenediazonium salts, and nitriles, demonstrating good yields for a variety of substrates. acs.org
| Starting Material | Reagent(s) | Product | Reference |
| Substituted anthranilic acids | Chloro-acyl chlorides, Acetic anhydride, Amines | Tricyclic 4(3H)-quinazolinone derivatives | nih.gov |
| 2-Aminobenzamides | Aryl methyl ketones, Molecular iodine | 2-Aryl quinazolin-4(3H)-ones | organic-chemistry.org |
| 2-Halobenzamides | Nitriles, Copper catalyst, tBuOK | Quinazolin-4(3H)-ones | organic-chemistry.org |
| Anthranilates | Arenediazonium salts, Nitriles | 3-Arylquinazolin-4(3H)-ones | acs.org |
Preparation of 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides
The synthesis of 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides has been reported, with a focus on creating halogenated derivatives. researchgate.net These compounds are of interest for their potential biological activities. The general synthetic route involves the reaction of appropriately substituted 2-aminoacetophenones with nitrosobenzenes. This straightforward method allows for the introduction of various aryl groups at the 2-position of the dihydroquinazoline ring. researchgate.net The resulting 3-oxide functionality is a key feature of these molecules.
The synthesis can be adapted to produce a series of compounds with different halogen substitutions on the quinazoline and aryl rings. For instance, 6-bromo/iodo substituted and mixed 6,8-dihalogenated derivatives have been successfully prepared using this methodology. researchgate.net
| Reactant 1 | Reactant 2 | Product | Reference |
| Substituted 2-aminoacetophenones | Nitrosobenzenes | 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides | researchgate.net |
Synthesis of 6-Methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
The synthesis of 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has been achieved as part of research into non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The procedure starts with 6-methylquinazoline-2,4(1H,3H)-dione. nih.gov
The synthesis is carried out in dry acetonitrile under a nitrogen atmosphere. N,O-bis(trimethylsilyl)acetamide is added to the starting material, and after a clear solution is obtained, the mixture is cooled. Trimethylsilyl trifluoromethanesulfonate (B1224126) is then added, followed by the dropwise addition of bis[(E)-2-methyl-3-phenylallyloxy]methane. The reaction is stirred at room temperature for several hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. nih.gov The product is purified by column chromatography. nih.gov A similar procedure has been used to synthesize the 6-chloro analogue of this compound. nih.gov
The crystal structure of the title compound reveals that the quinazoline ring is essentially planar and nearly orthogonal to the terminal phenyl ring. nih.govresearchgate.net
| Starting Material | Reagents | Product | Reference |
| 6-Methylquinazoline-2,4(1H,3H)-dione | N,O-bis(trimethylsilyl)acetamide, Trimethylsilyl trifluoromethanesulfonate, bis[(E)-2-methyl-3-phenylallyloxy]methane | 6-Methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione | nih.gov |
| 6-Chloroquinazoline-2,4(1H,3H)-dione | N,O-bis(trimethylsilyl)acetamide, Trimethylsilyl trifluoromethanesulfonate, bis[(E)-2-methyl-3-phenylallyloxy]methane | 6-Chloro-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione | nih.gov |
Chemical Reactivity and Derivatization Strategies of 6 Methyl 1,2 Dihydroquinazoline Scaffolds
Reactions with Organometallic Reagents (e.g., Organolithium Reagents)
The reaction of the quinazoline (B50416) scaffold with organometallic reagents, particularly organolithium compounds, is a powerful method for introducing carbon-based substituents. These reagents act as potent nucleophiles, targeting the electrophilic C2 or C4 positions of the fully aromatic quinazoline precursor, leading to the formation of dihydroquinazoline (B8668462) derivatives.
Specifically, the addition of alkyllithiums to a quinazoline system typically occurs at the C=N double bond. For instance, the reaction of a 4-substituted quinazoline with an alkyllithium reagent, such as n-butyllithium (n-BuLi), proceeds smoothly at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (THF). The nucleophilic alkyl group adds to the C2 position, breaking the aromaticity of the pyrimidine ring and forming a lithium amide intermediate. Subsequent quenching of this intermediate with a mild proton source, like aqueous ammonium chloride (NH₄Cl), yields the corresponding 2-alkyl-1,2-dihydroquinazoline. cardiff.ac.ukcardiff.ac.uk
This strategy can be applied to the synthesis of 2-substituted-6-methyl-1,2-dihydroquinazolines from 6-methylquinazoline. The organolithium reagent adds selectively to the C2 position, affording a versatile method for creating derivatives with diverse alkyl or aryl groups at this position. The general mechanism involves the nucleophilic attack on the imine carbon, as illustrated in the reaction below.
Table 1: Synthesis of 2-Substituted 6-Methyl-1,2-dihydroquinazolines via Organolithium Addition
| Starting Material | Organolithium Reagent | Product | Typical Yield |
| 6-Methylquinazoline | Methyllithium (MeLi) | 2,6-Dimethyl-1,2-dihydroquinazoline | High |
| 6-Methylquinazoline | n-Butyllithium (n-BuLi) | 2-Butyl-6-methyl-1,2-dihydroquinazoline | High |
| 6-Methylquinazoline | Phenyllithium (PhLi) | 6-Methyl-2-phenyl-1,2-dihydroquinazoline | High |
Derivatization at Specific Positions of the Dihydroquinazoline Core
The 6-methyl-1,2-dihydroquinazoline scaffold offers multiple sites for further functionalization, allowing for systematic modification to explore structure-activity relationships. Key positions for derivatization include the N1 nitrogen atom and the aromatic benzene (B151609) ring.
N1-Position Derivatization: The secondary amine at the N1 position is a key site for derivatization through reactions like alkylation and acylation. Under basic conditions, the N1 proton can be abstracted to form a nucleophilic amide anion, which readily reacts with various electrophiles. For example, N-alkylation can be achieved using alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or THF. juniperpublishers.comuw.edujuniperpublishers.com Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce carbonyl functionalities.
Aromatic Ring Derivatization: The benzene portion of the scaffold can undergo electrophilic aromatic substitution. The existing methyl group at the C6 position is an activating, ortho-, para-directing group. This directing effect, combined with the activating effect of the annulated heterocyclic ring, facilitates the introduction of substituents at the C5, C7, and C8 positions. However, the C5 and C7 positions are most susceptible to substitution due to the directing influence of the C6-methyl group. Typical electrophilic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group, likely at the C5 or C7 position.
Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms.
Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst, though conditions must be carefully controlled to avoid side reactions on the heterocyclic ring.
Table 2: Examples of Derivatization Reactions on the this compound Core
| Position | Reaction Type | Reagent(s) | Product |
| N1 | Alkylation | Methyl Iodide / K₂CO₃ | 1,6-Dimethyl-1,2-dihydroquinazoline |
| N1 | Acylation | Acetyl Chloride / Pyridine | 1-Acetyl-6-methyl-1,2-dihydroquinazoline |
| C5 / C7 | Bromination | NBS / Acetonitrile (B52724) | 5-Bromo-6-methyl-1,2-dihydroquinazoline |
| C5 / C7 | Nitration | HNO₃ / H₂SO₄ | 6-Methyl-5-nitro-1,2-dihydroquinazoline |
Intramolecular Cyclization and Ring Transformation Reactions
Intramolecular cyclization reactions of appropriately functionalized this compound derivatives provide a powerful route to construct more complex, fused polycyclic systems. nih.govmdpi.com These reactions typically involve installing a substituent, often at the N1 position, that contains a reactive functional group capable of attacking another position on the dihydroquinazoline core.
A common strategy involves introducing a chain at the N1 position bearing a terminal electrophile, such as an alkyl halide or a Michael acceptor. Under basic conditions, the nucleophilic C4a or a deprotonated C2 (if derivatized) could potentially act as the nucleophile, leading to the formation of a new ring. A more facile approach involves the cyclization of a nucleophilic group on the N1-substituent onto the C2 position.
For example, a 1-(3-hydroxypropyl)-6-methyl-1,2-dihydroquinazoline derivative could undergo an intramolecular cyclization under acidic conditions, where the hydroxyl group attacks the C2 position, leading to the formation of a tricyclic fused system. Another example is the selective reduction of a strategically placed nitro group on a side chain, followed by spontaneous intramolecular cyclization to form a new lactam-containing ring. acs.org Such strategies are instrumental in building molecular complexity and accessing novel heterocyclic frameworks.
Oxidation and Dehydrogenation Pathways to Quinazoline Derivatives
The aromatization of the 1,2-dihydroquinazoline ring is a fundamental transformation that yields the corresponding fully aromatic quinazoline derivative. This dehydrogenation reaction is often a key step in synthetic sequences and can be accomplished using a variety of oxidizing agents. The resulting 6-methylquinazoline is a stable aromatic compound and a valuable building block in its own right.
Common and effective reagents for this oxidative aromatization include:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful and widely used dehydrogenating agent for a variety of heterocyclic systems. beilstein-journals.orgnih.govdu.ac.innih.gov The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating in a non-polar solvent like dioxane or toluene. The mechanism involves a hydride transfer from the dihydroquinazoline to DDQ. nih.gov
Manganese Dioxide (MnO₂): Activated manganese dioxide is another classic reagent for the oxidation of dihydro-N-heterocycles. made-in-china.commade-in-china.comgoogle.com The reaction is heterogeneous and is typically carried out by refluxing the substrate with an excess of MnO₂ in a suitable solvent such as benzene, chloroform, or dichloromethane.
Other Oxidants: Other reagents, such as potassium permanganate (KMnO₄) or air/oxygen in the presence of a catalyst, can also effect the aromatization, though they may sometimes lead to over-oxidation or other side products depending on the substrate and reaction conditions.
The choice of oxidant often depends on the presence of other functional groups in the molecule to ensure chemoselectivity.
Table 3: Common Reagents for the Dehydrogenation of this compound
| Reagent | Typical Conditions | Product | Key Advantage |
| DDQ | Dioxane, RT to 80°C | 6-Methylquinazoline | High efficiency, mild conditions |
| MnO₂ | Benzene or CHCl₃, Reflux | 6-Methylquinazoline | Good for acid-sensitive substrates |
| KMnO₄ | Acetone, 0°C to RT | 6-Methylquinazoline | Strong, inexpensive oxidant |
Spectroscopic Characterization and Structural Elucidation of 6 Methyl 1,2 Dihydroquinazoline Derivatives
Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and probing the vibrational modes within a molecule. In the study of quinazoline (B50416) derivatives, FT-IR spectra reveal characteristic absorption bands that correspond to specific bond vibrations.
Quinazolines typically exhibit strong absorption bands in the regions of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which are attributed to the stretching vibrations of the aromatic ring. nih.gov Additional bands of variable intensity can be observed between 1500–1300 cm⁻¹, also arising from aromatic ring vibrations. nih.gov For quinazolinone derivatives, characteristic peaks for the C=O and C=N groups are found in the ranges of 1680–1700 cm⁻¹ and 1640–1660 cm⁻¹, respectively. researchgate.net
The analysis of 6-methyl-1,2,3,4-tetrahydroquinoline, a related heterocyclic compound, through solid-phase FTIR and Raman spectroscopy, has been interpreted with the aid of normal coordinate analysis based on density functional theory (DFT) calculations, providing a detailed understanding of its vibrational spectra. nih.gov Such computational approaches, often using methods like B3LYP with a 6-311G(d,p) basis set, are instrumental in assigning the observed vibrational frequencies to specific molecular motions. nih.govacs.org
Changes in the FT-IR spectra upon external stimuli, such as laser irradiation, can indicate molecular instability. For instance, a decrease in the intensity of absorption bands at 1167, 1126, and 1081 cm⁻¹ can suggest the breaking of C-C, C-N, and C-H bonds within the quinazoline ring. nih.gov Conversely, the appearance of new, broad absorption bands, for example around 1683 cm⁻¹, might indicate the disruption of C=O bonds and an increase in C-C and C-N stretching vibrations from the quinazoline radical. nih.gov
Table 1: Characteristic FT-IR Absorption Bands for Quinazoline Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Aromatic Ring Vibrations | 1635–1610 | nih.gov |
| Aromatic Ring Vibrations | 1580–1565 | nih.gov |
| Aromatic Ring Vibrations | 1520–1475 | nih.gov |
| C=O Stretching (Quinazolinones) | 1680–1700 | researchgate.net |
| C=N Stretching (Quinazolinones) | 1640–1660 | researchgate.net |
| CH₂ Asymmetrical/Symmetrical Stretching | 3140, 3044, 2979, 2707 | nih.gov |
| C-C, C-N, C-H Bond Vibrations | 1167, 1126, 1081 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are routinely used to confirm the structure of 6-methyl-1,2-dihydroquinazoline and its derivatives.
In the ¹H NMR spectrum of 1-propyl-2-methyl-1,4-dihydroquinazoline, a related compound, the methyl group protons appear as a singlet at 2.16 ppm, while the methylene (B1212753) protons of the dihydroquinazoline (B8668462) ring are observed as a singlet at 4.47 ppm. beilstein-journals.org For 2-substituted dihydroquinazolinones, the chemical shifts and coupling constants of the protons on the heterocyclic ring are crucial for determining the relative stereochemistry at the C-2 position. mdpi.comnih.gov
The ¹³C NMR spectra of quinazoline derivatives show signals for the aromatic and heterocyclic carbons typically in the region of δ 100–160 ppm. researchgate.net For instance, in 1-propyl-2-methyl-1,4-dihydroquinazoline, the carbon of the methyl group resonates at 22.1 ppm, and the methylene carbon of the ring appears at 46.7 ppm. beilstein-journals.org The chemical shifts of the carbons in the quinazoline core are sensitive to the nature and position of substituents.
Table 2: Representative ¹H and ¹³C NMR Data for Dihydroquinazoline Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Assignment | Reference |
| 1-Propyl-2-methyl-1,4-dihydroquinazoline | ¹H | 2.16 | s, CH₃ | beilstein-journals.org |
| ¹H | 4.47 | s, CH₂ | beilstein-journals.org | |
| ¹³C | 22.1 | CH₃ | beilstein-journals.org | |
| ¹³C | 46.7 | CH₂ | beilstein-journals.org | |
| 2-Phenyl-N-(p-tolyl)quinazolin-4-amine | ¹H | 2.39 | s, CH₃ | nih.gov |
| ¹³C | 20.68 | CH₃ | nih.gov | |
| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | ¹H | 4.11 | s, NCH₃ | mdpi.com |
| ¹H | 2.54 | s, SCH₃ | mdpi.com | |
| ¹³C | 36.9 | NCH₃ | mdpi.com | |
| ¹³C | 19.0 | SCH₃ | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength and intensity of these absorptions are characteristic of the molecule's electronic structure.
For quinazoline derivatives, UV-Vis spectroscopy can be employed to study their stability over time in different solvents and under various conditions, such as exposure to light. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the electronic spectra and understand the nature of the electronic transitions. acs.org The study of related quinoline (B57606) derivatives has shown that the calculated HOMO and LUMO energies can provide insights into the chemical activity of the molecule. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS, LC/MS)
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.
In the analysis of quinazoline derivatives, HRMS is used to confirm the molecular formula of newly synthesized compounds. beilstein-journals.orgnih.gov For example, the calculated m/z for the [M+H]⁺ ion of 1-propyl-2-methyl-1,4-dihydroquinazoline is 189.1386, with the found value being 189.1381, confirming its composition as C₁₂H₁₇N₂. beilstein-journals.org Liquid chromatography coupled with mass spectrometry (LC/MS) is also utilized, particularly for analyzing complex mixtures and reaction monitoring. mdpi.com
The fragmentation patterns observed in the mass spectrum provide valuable structural information. The molecular ion (M⁺) is formed by the removal of an electron, and its subsequent fragmentation into smaller charged particles can reveal the connectivity of atoms within the molecule. chemguide.co.uk The fragmentation of the quinazoline core and its substituents can be systematically analyzed to piece together the structure of the parent molecule.
Single-Crystal X-ray Crystallography for Solid-State Structure
Analysis of Molecular Conformation (e.g., 1,3-diaza ring envelope)
The conformation of the heterocyclic ring system is a key structural feature of this compound derivatives. In the solid state, the 1,3-diaza-containing ring can adopt various conformations, such as a sofa or an envelope conformation. For instance, in two different 2,3-dihydroquinazolin-4(1H)-one derivatives, the tetrahydropyrimidine (B8763341) ring was found to adopt a sofa conformation. nih.goviucr.org In another related structure, 6′-Methyl-1′,2′,3′,4′-tetrahydrospiro[cyclohexane-1,2′-quinazolin]-4′(3′H)-one, the 1,3-diazacyclohexane moiety of the bicyclic system exhibits a sofa conformation. researchgate.net The conformation of the ring is often influenced by the nature and steric bulk of the substituents attached to it. iucr.org
Investigation of Bond Distances and Angles
X-ray crystallography allows for the precise measurement of bond distances and angles, providing a detailed picture of the molecular geometry. For example, in 2,3-dihydroquinazolin-4(1H)-one derivatives, the C=O bond distance is typically around 1.234 Å, which is slightly longer than a normal C=O double bond due to conjugation. iucr.org The sum of the bond angles around the nitrogen atoms can indicate their hybridization and geometry. For instance, sums of bond angles around N1 and N2 of approximately 352-356° and 351° respectively, suggest a pyramidal configuration at these nitrogen atoms. iucr.org These precise geometric parameters obtained from X-ray analysis are crucial for understanding the electronic effects and steric interactions within the molecule.
Characterization of Supramolecular Aggregation via Intermolecular Interactions (e.g., N-H···O hydrogen bonding)
A pertinent example is the crystal structure of 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione . researchgate.net X-ray crystallographic analysis of this compound reveals a complex network of hydrogen bonds that dictate the formation of its supramolecular structure. researchgate.net In the crystal lattice, the molecules are organized into distinct hydrogen-bonded patterns, which are crucial for the stability of the crystalline framework.
The crystallographic data for 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione has been determined, providing a foundation for understanding its solid-state behavior. researchgate.net The compound crystallizes in the triclinic space group P-1, with two independent molecules in the asymmetric unit. researchgate.net This arrangement allows for the formation of specific intermolecular contacts. The primary intermolecular interaction observed is the N-H···O hydrogen bond, a classic and robust interaction in nitrogen-containing heterocyclic compounds.
The study of such interactions is fundamental to crystal engineering, as the nature and geometry of hydrogen bonds can significantly influence the physicochemical properties of the solid material, including solubility, melting point, and stability. While direct crystallographic data for this compound was not available, the analysis of closely related derivatives provides a strong model for the types of supramolecular aggregation that can be expected. The N-H donor and the potential for carbonyl or other oxygen-containing acceptor groups create a high propensity for the formation of well-defined hydrogen-bonded networks.
Below is a table summarizing the crystallographic data for the related compound, 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione . researchgate.net
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione | C₁₅H₁₂N₂O₂ | Triclinic | P-1 | 7.8495(13) | 12.456(2) | 13.350(2) | 103.322(3) | 90.002(3) | 102.671(4) | 1237.5(3) | 4 |
Biological Activity and Mechanistic Research on Dihydroquinazoline Derivatives Excluding Clinical Data
Anticancer Activity Research
In vitro Cell Proliferation and Cytotoxicity Studies (General Methodologies)
The primary method for evaluating the anticancer potential of dihydroquinazoline (B8668462) derivatives is the in vitro cytotoxicity assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govnih.gov This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects.
In these studies, various human cancer cell lines are employed to assess the breadth and selectivity of the compounds' activity. Commonly used cell lines include:
HepG-2: Human liver cancer cells nih.govmdpi.com
A2780: Human ovarian cancer cells nih.govmdpi.com
MDA-MB-231: Human breast cancer cells nih.govmdpi.com
MCF-7: Human breast cancer cells nih.govnih.gov
HCT-116: Human colorectal cancer cells nih.govnih.gov
CCRF-CEM: Human T-cell leukemia cells nih.gov
The results of these assays are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For instance, some dihydroquinazolinone derivatives have shown IC50 values ranging from 4.87 to 205.9 μM against the HCT-116 cell line and 14.70 to 98.45 μM against the MCF-7 cell line after 72 hours of treatment. nih.gov In another study, compounds CA1-e and CA1-g were particularly effective against A2780 cells, with IC50 values of 22.76 and 22.94 μM, respectively. nih.govmdpi.com
Table 1: In vitro Cytotoxicity of Dihydroquinazoline Derivatives
| Compound Series | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Dihydroquinazolinones (5a-e, 10a-f) | HCT-116 | 4.87–205.9 μM | nih.gov |
| Dihydroquinazolinones (5a-e, 10a-f) | MCF-7 | 14.70–98.45 μM | nih.gov |
| Dihydroquinazoline-2(1H)-ones (CA1-e, CA1-g) | A2780 | 22.76 and 22.94 μM | nih.govmdpi.com |
| Quinazolinone derivative (3e) | CCRF-CEM | 1.569 ± 0.06 μM | nih.gov |
Enzyme Inhibition Studies (e.g., Kinases, Receptor Kinases)
The anticancer effects of dihydroquinazoline derivatives are often attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. Kinases, particularly receptor tyrosine kinases (RTKs), are a major focus of this research. nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Many quinazoline (B50416) derivatives have been developed as EGFR tyrosine kinase inhibitors. nih.govekb.eg These compounds typically bind to the ATP-binding site of the kinase domain, preventing the signaling cascade that leads to cell growth and division. mdpi.com Some derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR. ekb.eg For example, certain 4-anilinoquinazoline (B1210976) derivatives have demonstrated significant inhibitory activity. nih.govmdpi.com
Dihydrofolate Reductase (DHFR): DHFR is another important target for anticancer drugs. It plays a key role in the synthesis of nucleotides, which are essential for DNA replication. Some quinazolinone derivatives have been designed and synthesized as DHFR inhibitors, showing promising antitumor activities. nih.gov For instance, compound 3e was found to be a more potent inhibitor of Escherichia coli DHFR than the standard drug trimethoprim (B1683648) and also inhibited human DHFR with an IC50 value of 0.527 ± 0.028 µM. nih.gov
Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair, and their inhibition can lead to the death of cancer cells, particularly in those with existing DNA repair defects. Dihydroquinazolinone derivatives have been investigated as PARP10 inhibitors. nih.govresearchgate.net
Antimicrobial Activity Research (Antibacterial and Antifungal)
Dihydroquinazoline derivatives have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi.
The antimicrobial efficacy of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.
Studies have shown that some dihydroquinazolinone analogs exhibit considerable antibacterial activity. For example, compounds 4d and 4e were highly active against Pseudomonas aeruginosa at a concentration of 0.25 mg/mL. jmchemsci.comresearchgate.net Compound 4d also showed an MIC of 0.25 mg/mL against the Gram-positive bacteria Bacillus subtilis and Lactobacillus rhamnosus. jmchemsci.comresearchgate.net In another study, dehydroabietylamine-derived 2,3-dihydroquinazolin-4(1H)-ones displayed considerable inhibitory effects against Bacillus cereus, with MIC values ranging from 4 to 16 μg/ml. researchgate.net
In terms of antifungal activity, some dihydroquinazolinone derivatives have shown moderate activity against Candida albicans. jmchemsci.comresearchgate.net
Table 2: Antimicrobial Activity of Dihydroquinazoline Derivatives
| Compound Series | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Dihydroquinazolinone analogs (4d, 4e) | Pseudomonas aeruginosa | 0.25 mg/mL | jmchemsci.comresearchgate.net |
| Dihydroquinazolinone analog (4d) | Bacillus subtilis | 0.25 mg/mL | jmchemsci.comresearchgate.net |
| Dihydroquinazolinone analog (4d) | Lactobacillus rhamnosus | 0.25 mg/mL | jmchemsci.comresearchgate.net |
| Dehydroabietylamine-derived 2,3-dihydroquinazolin-4(1H)-ones | Bacillus cereus | 4–16 μg/ml | researchgate.net |
| Dihydroquinazolinone analogs (4a-f) | Candida albicans | Moderate activity | jmchemsci.comresearchgate.net |
Anti-inflammatory Activity Research
The anti-inflammatory properties of dihydroquinazoline derivatives have been investigated through their ability to inhibit key enzymes involved in the inflammatory cascade and by observing their effects in in vivo models of inflammation.
A significant target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. A series of 1,4-dihydroquinazolin-3(2H)-yl benzamide (B126) derivatives (4a-o) were designed and synthesized as COX-1/2 inhibitors. nih.gov Several of these compounds (4b, 4d, 4h, 4l, 4n, and 4o) exhibited potent in vitro COX-2 inhibitory activity, with IC50 values ranging from 0.04 to 0.07 μM, which is comparable to the standard drug celecoxib (B62257) (IC50 0.049 μM). nih.gov
In vivo studies using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, have also demonstrated the anti-inflammatory potential of these derivatives. Compounds 4b, 4c, 4e, 4f, 4m, and 4o showed better edema inhibition percentages (ranging from 38.1% to 54.1%) than the reference drug diclofenac (B195802) sodium (37.8%). nih.gov
Other Investigated Biological Activities
Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, dihydroquinazoline derivatives have been explored for a variety of other therapeutic applications.
Antitubercular Activity: A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their in vitro activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant (MDR) strains. nih.gov Compounds 3l and 3m, which have di-substituted aryl moieties with halogens at the 2-position, showed a promising minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain. nih.gov Compound 3k, featuring an imidazole (B134444) ring, also demonstrated significant activity against both the susceptible H37Rv strain (MIC of 4 µg/mL) and MDR strains (MIC of 16 µg/mL). nih.gov
Antidiabetic Activity (α-Glucosidase and α-Amylase Inhibition): Dihydroquinazolin-4(1H)-one derivatives have been identified as potential agents for managing diabetes through the inhibition of carbohydrate-hydrolyzing enzymes. A variety of these derivatives exhibited significant to moderate inhibitory potential against α-amylase (IC50 = 23.33 ± 0.02 to 88.65 ± 0.23 μM) and α-glucosidase (IC50 = 25.01 ± 0.12 to 89.99 ± 0.09 μM). nih.gov
Anticonvulsant Activity: The anticonvulsant properties of N-(substituted)-1-methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamides have been evaluated in maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. nih.gov Several synthesized compounds showed potent anticonvulsant activities, with compound 4c being particularly promising. nih.gov
T-type Calcium Channel Blocking: 3,4-Dihydroquinazoline derivatives have been identified as novel and selective blockers of T-type calcium channels. nih.govnih.gov One derivative, 8a (KYS05001), showed an IC50 of 0.9 μM, which was nearly equipotent to the known T-type calcium channel blocker mibefradil. nih.gov Another compound, 5b (KYS05044), was identified as a potent T-type Ca2+ channel blocker with an IC50 of 0.56 ± 0.10 microM. nih.gov
Antioxidant Activity Investigations
The antioxidant potential of dihydroquinazoline derivatives has been explored through various in vitro assays that measure their ability to scavenge free radicals.
Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the β-carotene-linoleic acid bleaching assay. researchgate.net The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. A change in color from purple to yellow indicates scavenging activity. sapub.org
In one study, novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine (B24195) were assessed for their antioxidant properties. researchgate.net Another study on 2-substituted quinazolin-4(3H)-ones found that dihydroxy-substituted derivatives, particularly 21e, 21g, and 21h, exhibited the most potent radical scavenging activity with EC50 values of 7.5, 7.4, and 7.2 μM, respectively, in the DPPH assay. nih.gov The position of the hydroxyl groups was found to be crucial, with ortho or para substitutions being more effective than meta. nih.gov
The Trolox equivalent antioxidant capacity (TEAC) assay is another method used to quantify antioxidant activity. In the TEAC assay, compound 21e showed the highest antioxidant capacity with a TEAC value of 3.46. nih.gov
Table 3: Antioxidant Activity of Dihydroquinazoline Derivatives
| Compound Series | Assay | Activity | Reference |
|---|---|---|---|
| Dihydroxy-substituted quinazolinones (21e, 21g, 21h) | DPPH | EC50: 7.5, 7.4, 7.2 μM | nih.gov |
| Dihydroxy-substituted quinazolinone (21e) | TEAC | TEAC value: 3.46 | nih.gov |
| Dihydroquinazoline-2(1H)-one derivative (CA1-7) | Antioxidant Assay | IC50: 57.99 μM | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Impact of Substituent Variation on Biological Potency and Selectivity
The biological activity of quinazoline-based compounds can be significantly modulated by altering the substituents on the core ring structure. Research into various quinazoline (B50416) derivatives has demonstrated that even minor changes to these substituents can lead to substantial differences in potency and selectivity against biological targets.
For instance, in the development of dihydroquinazoline-2(1H)-one derivatives as potential anticancer agents, the nature of the substituent at the R₁ position was found to be a strong determinant of activity. nih.gov An increase in the steric hindrance of the R₁ group led to a decrease in antioxidant activity. nih.gov Conversely, the type of substituent at the R₃ position also played a critical role; compounds with a ring structure possessing strong aromaticity, such as phenyl or thiophene-2-methyl groups, exhibited more potent antioxidant activity. nih.gov
In a different series of 2,4,6-trisubstituted quinazolines, it was observed that a decylamine (B41302) group at the C-4 position was beneficial for antimicrobial activity, whereas an iodo-group at the C-6 position was detrimental. nih.gov Further studies on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives showed that modifying a substituent group on the benzothiazole (B30560) moiety by adding an acylurea group could enhance antitumor activity. acs.org Specifically, the introduction of fluorine atoms or a methoxy (B1213986) group to the acylurea part further increased this activity. acs.org The replacement of a 1H-benzo[d]imidazole moiety with a benzo[d]thiazole scaffold at the 6-position initially led to a significant drop in antitumor activity, suggesting the original group's interaction with the biological target was critical. acs.org However, this loss of activity could be restored by changing another part of the molecule, highlighting the complex interplay between different substituents. acs.org
These findings underscore the principle that the biological profile of a dihydroquinazoline (B8668462) derivative is a composite of the contributions from all its constituent parts.
Table 1: Impact of Substituent Variation on Biological Activity
| Scaffold/Series | Position of Variation | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Dihydroquinazoline-2(1H)-one | R₁ | Increased Steric Hindrance | Decreased antioxidant activity | nih.gov |
| Dihydroquinazoline-2(1H)-one | R₃ | Aromatic Ring (Phenyl, Thiophene-2-methyl) | Increased antioxidant activity | nih.gov |
| 2,4,6-Trisubstituted Quinazoline | C-4 | Decylamine Group | Beneficial for antimicrobial activity | nih.gov |
| 2,4,6-Trisubstituted Quinazoline | C-6 | Iodo Group | Detrimental to antimicrobial activity | nih.gov |
Conformational Analysis and its Correlation with Biological Action
The three-dimensional shape, or conformation, of a molecule is fundamental to its ability to interact with specific biological targets like enzymes or receptors. For a drug molecule to be effective, it must adopt a conformation that is complementary to the binding site of its target.
In studies of related compounds, such as 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (B11324) thiosemicarbazones, theoretical calculations have shown that the thione tautomeric forms are stable. mdpi.com This stability was confirmed by the absence of certain bands in IR spectra, indicating a specific conformation in the solid state. mdpi.com The defined and stable conformation of the ligand is crucial as it pre-organizes the molecule for binding. The coordination of these ligands to a metal center, like Cu(II), often results in a flat, tridentate chelation, which can facilitate interaction with a biological substrate by allowing for the easy substitution of solvent ligands. mdpi.com
While specific conformational analysis studies on 6-methyl-1,2-dihydroquinazoline itself are not detailed in the provided context, the principles derived from similar structures are applicable. The rigidity or flexibility of the dihydroquinazoline ring system and the rotational freedom of its substituents will dictate the accessible conformations. A rigid analogue of a flexible molecule can sometimes lead to more potent activity by locking the molecule in its bioactive conformation, reducing the entropic penalty of binding. nih.gov Therefore, understanding the preferred spatial arrangement of the 6-methyl group and other substituents in relation to the dihydroquinazoline core is essential for explaining and predicting biological action.
Electronic and Steric Properties and their Influence on Reactivity and Biological Activity
The reactivity and biological activity of a molecule are governed by a combination of its electronic and steric properties. Electronic properties relate to the distribution of electrons in the molecule, influencing factors like polarity and the ability to form hydrogen bonds. Steric properties relate to the molecule's size and shape, which can determine whether it can physically fit into a biological target's binding site.
Studies on dihydroquinazoline-2(1H)-one derivatives have explicitly shown that steric hindrance plays a key role. When the R₁ substituent was sterically bulky, the antioxidant activity of the compounds decreased. nih.gov This suggests that a large group at this position may prevent the molecule from effectively interacting with its target. In contrast, electronic properties also showed a strong influence. The antioxidant activity was more potent when the R₃ substituent was a ring structure with strong aromaticity, indicating that the electronic nature of this part of the molecule is vital for its function. nih.gov
In another study on octahydroquinazolinone derivatives, a careful examination of the structure-activity relationship revealed that compounds containing both electron-donating and electron-withdrawing groups on a phenyl ring substituent exhibited higher inhibitory activity against certain enzymes than compounds with only one of these group types. researchgate.net This highlights that a specific electronic balance across the molecule can be crucial for optimal biological activity. Density Functional Theory (DFT) studies on these compounds helped to elucidate their electronic nature and reactivity properties, correlating them with the observed biological effects. researchgate.net
Table 2: Influence of Electronic and Steric Properties
| Compound Series | Property | Observation | Inferred Influence | Reference |
|---|---|---|---|---|
| Dihydroquinazoline-2(1H)-one | Steric Hindrance (R₁ position) | Increased bulk leads to decreased activity. | Steric clashes at the biological target likely prevent optimal binding. | nih.gov |
| Dihydroquinazoline-2(1H)-one | Aromaticity (R₃ position) | Strong aromatic character enhances activity. | Favorable electronic interactions (e.g., pi-stacking) with the target. | nih.gov |
Emerging Research Directions and Future Perspectives for 6 Methyl 1,2 Dihydroquinazoline Research
Advancements in Green and Sustainable Synthetic Methodologies
The push towards environmentally responsible chemical synthesis has led to the development of "green" and sustainable methods for producing quinazoline (B50416) derivatives. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Key aspects of these advancements include:
Use of Greener Solvents: Traditional organic synthesis often relies on volatile and toxic solvents. Researchers are exploring the use of water, ethanol, and other benign solvents to reduce the environmental impact of synthesizing quinazoline derivatives. For instance, the synthesis of 2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinones has been achieved in ethanol, a more environmentally friendly solvent. mdpi.com
Catalyst Innovation: The development of novel catalysts is a cornerstone of green chemistry. For example, a new catalyst was created by immobilizing palladium on modified mesoporous silica (B1680970) nanoparticles, offering a more sustainable option. nih.gov
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. One study reported a five-step synthesis with high-yielding steps and cost-effective purification procedures. nih.gov
Solid-Phase Synthesis: A novel and convenient approach for the solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives has been proposed, which can simplify purification and reduce solvent usage. nih.gov
These green chemistry approaches are not only beneficial for the environment but also offer potential economic advantages through reduced waste disposal costs and increased efficiency. nih.gov
Exploration of Novel and Diverse 6-Methyl-1,2-dihydroquinazoline Derivatives
Researchers are actively exploring new derivatives of the this compound scaffold to discover compounds with enhanced or novel biological activities. This involves modifying the core structure by adding different functional groups at various positions.
Recent explorations in this area have yielded a variety of new derivatives:
Anticancer Agents: A series of novel dihydroquinazoline-2(1H)-one derivatives were synthesized and showed anti-proliferative activity against several cancer cell lines. nih.gov Modifications at different positions of the quinazoline ring were found to significantly affect their cytotoxic effects. nih.gov For example, 6-bromo quinazoline derivatives have been designed and synthesized as potential cytotoxic agents. nih.govresearchgate.net
Antiviral Compounds: New series of 1-substituted phenyl-4(1H)-quinazolinone and 2-methyl-1-substituted phenyl-4(1H)-quinazolinone derivatives have been synthesized and evaluated for their activity against the Hepatitis C virus (HCV). nih.gov
Enzyme Inhibitors: Researchers have designed and synthesized 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as potential PI3Kα inhibitors for cancer treatment. mdpi.com Additionally, novel 4-hydroxyquinazoline (B93491) derivatives are being studied as PARP inhibitors. mdpi.com
Muscarinic Agonists: To develop treatments for neurological disorders, new 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives have been synthesized and characterized for their activity at muscarinic receptors. nih.gov
The synthesis of these novel derivatives often involves multi-step reaction sequences, allowing for the creation of a diverse library of compounds for biological screening. nih.govnih.govnih.govmdpi.commdpi.com
Integration of Advanced Computational Modeling in Rational Compound Design
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of new compounds with desired properties. openmedicinalchemistryjournal.com This approach saves time and resources by predicting the potential activity and properties of molecules before they are synthesized in the lab.
Key computational techniques used in the design of this compound derivatives include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It is widely used to screen virtual libraries of compounds and to understand the binding interactions of potential drug candidates. nih.govnih.govresearchgate.net For example, molecular docking was used to study the binding of quinazoline derivatives to the epidermal growth factor receptor (EGFR). nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. These models are used to search for new compounds with similar features. researchgate.net
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the success of a drug candidate. Computational models can predict these properties, helping to identify compounds with favorable pharmacokinetic profiles. nih.gov
The integration of these computational methods allows for a more targeted and efficient approach to the design and optimization of novel this compound derivatives. nih.govresearchgate.net
Table 1: Application of Computational Modeling in Quinazoline Derivative Research
| Computational Technique | Application in Quinazoline Research | Reference |
|---|---|---|
| Molecular Docking | Elucidating the binding mode of inhibitors against EGFR. | nih.gov |
| QSAR | Developing predictive models for the anti-cancer activity of quinazoline derivatives. | nih.gov |
| ADMET Prediction | Assessing the drug-like properties of newly synthesized compounds. | nih.gov |
| Pharmacophore Modeling | Identifying novel BRD4 ligands. | researchgate.net |
Deeper Mechanistic Studies of Biological Activities
Understanding how a compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. Researchers are conducting in-depth mechanistic studies to unravel the precise ways in which this compound derivatives interact with their biological targets.
These studies often involve a combination of experimental and computational approaches:
Enzyme Inhibition Assays: These experiments measure the ability of a compound to inhibit the activity of a specific enzyme, providing direct evidence of its mechanism of action.
Cell-Based Assays: These assays investigate the effects of a compound on cellular processes, such as cell proliferation, apoptosis (programmed cell death), and signal transduction pathways. For example, the effects of a quinazoline derivative on apoptosis in cancer cell lines were studied using flow cytometry. mdpi.com
In Vivo Studies: Animal models are used to evaluate the efficacy and mechanism of action of a compound in a living organism. mdpi.com
Molecular Dynamics (MD) Simulations: These computational simulations provide a detailed view of the dynamic interactions between a compound and its target protein over time, offering insights into the stability of the complex and the key residues involved in binding. nih.govresearchgate.net
Through these detailed mechanistic studies, researchers can gain a comprehensive understanding of the structure-activity relationships of this compound derivatives and identify key structural features responsible for their biological activity. nih.govnih.govresearchgate.net
Development of Targeted Research Probes
The unique structural features of the quinazoline scaffold make it an attractive starting point for the development of targeted research probes. These probes are valuable tools for studying biological processes and for identifying and validating new drug targets.
Recent developments in this area include:
PET Probes for Tumor Imaging: A novel PARP-targeting PET (Positron Emission Tomography) probe based on a quinazoline-2,4(1H,3H)-dione scaffold has been developed for tumor imaging. nih.gov This probe showed promising results in preclinical studies, with high tumor-to-background contrast and favorable clearance properties. nih.gov
Fluorescent Probes: While not specific to this compound, the general quinazoline scaffold has the potential to be modified with fluorescent tags to create probes for visualizing specific biological targets or processes within cells.
The development of such probes based on the this compound core could provide valuable tools for advancing our understanding of various diseases and for accelerating the drug discovery process.
Q & A
Q. Methodological Solution :
Replicate assays in triplicate with internal controls.
Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays).
What computational strategies are effective for predicting the physicochemical properties of this compound derivatives?
Q. Advanced Research Focus
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and stability of tautomeric forms .
- LogP Estimation : Use software like ChemAxon or SwissADME to optimize lipophilicity for blood-brain barrier penetration .
- Molecular Dynamics (MD) : Simulate interactions with biological membranes to assess permeability .
Case Study : For 6-(2-Fluorophenyl)-5,6-dihydroquinazoline, MD simulations revealed stable binding to kinase ATP pockets, aligning with experimental IC₅₀ data .
How can crystallographic data enhance the understanding of this compound derivatives?
Advanced Research Focus
Single-crystal X-ray diffraction provides:
- Bond Lengths/Angles : Critical for validating DFT-optimized geometries (e.g., C–C bond accuracy ±0.003 Å) .
- Packing Interactions : π-π stacking or hydrogen-bonding networks influence solid-state stability.
- Tautomerism Resolution : Distinguish between 1,2-dihydro and aromatic tautomers .
Example : The monoclinic crystal structure of 6-(2-Fluorophenyl)-5,6-dihydroquinazoline (V = 1566.1 ų, Z = 4) confirmed non-planar geometry due to steric hindrance .
What are the key safety considerations when handling this compound in laboratory settings?
Q. Basic Research Focus
- Hazard Identification : Potential irritant (skin/eyes). Use PPE (gloves, goggles) and work in fume hoods .
- Waste Disposal : Follow EPA guidelines for halogenated organics (e.g., incineration with scrubbers) .
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
How do solvent-free synthesis methods impact the scalability of this compound production?
Advanced Research Focus
Solvent-free protocols reduce environmental footprint and cost:
- Mechanochemical Synthesis : Ball-milling reactants (e.g., guanidine derivatives) achieves 60–70% yields with minimal purification .
- Microwave Assistance : Accelerates reaction times (10–30 min vs. 24 h conventional) while maintaining selectivity .
Limitation : Limited applicability for thermally sensitive intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
